![molecular formula C24H29NOS2 B14416417 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol CAS No. 84217-80-1](/img/structure/B14416417.png)
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is an organic compound with a complex structure that includes phenolic, thiazole, and sulfanyl groups. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer for polymers and as an additive in lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol typically involves multiple steps:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide.
Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and haloketone precursors.
Final Coupling: The final step involves coupling the thiazole derivative with the phenolic compound under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinone derivatives under oxidative conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrothiazole compounds, and substituted phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential as an inhibitor of lipid peroxidation in biological systems.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Employed as a stabilizer in lubricants and as an additive in various industrial formulations
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It inhibits lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this mechanism, and the thiazole ring enhances the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the thiazole ring.
Uniqueness
2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole ring and the methylsulfanyl group, which confer additional stability and reactivity compared to other similar antioxidants .
Eigenschaften
CAS-Nummer |
84217-80-1 |
|---|---|
Molekularformel |
C24H29NOS2 |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C24H29NOS2/c1-23(2,3)17-13-16(14-18(20(17)26)24(4,5)6)19-21(28-22(25-19)27-7)15-11-9-8-10-12-15/h8-14,26H,1-7H3 |
InChI-Schlüssel |
MOLBOLKFXJSFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=N2)SC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


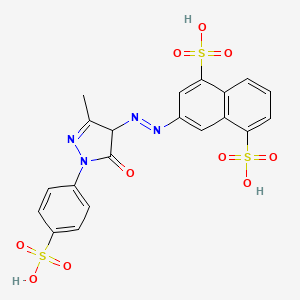
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
silane](/img/structure/B14416372.png)
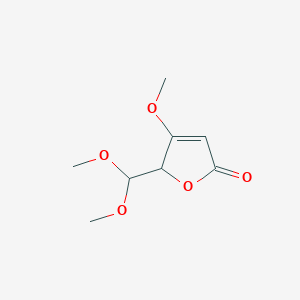
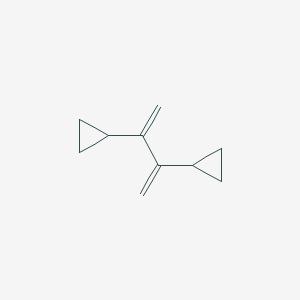
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
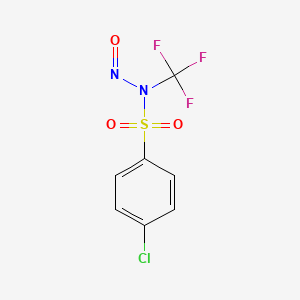
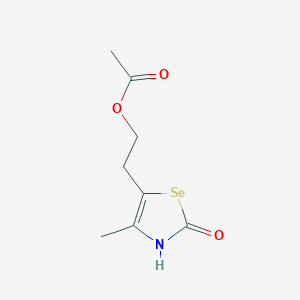
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
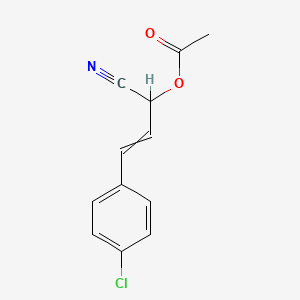
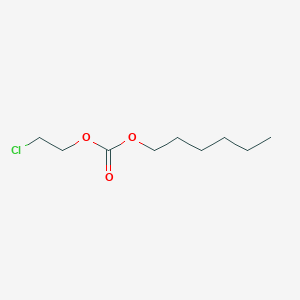
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
